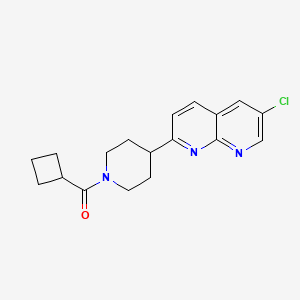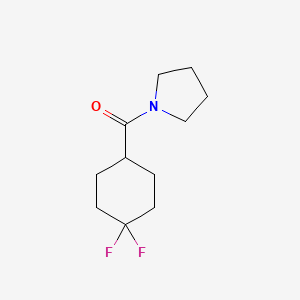![molecular formula C19H20BrN5O B12234135 4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine](/img/structure/B12234135.png)
4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is a complex organic compound that features a unique structure combining a bromopyridine moiety, a pyrrolopyrrole core, and a cyclopropylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine derivativeThe pyrrolopyrrole core can be synthesized through a series of cyclization reactions, and the final step involves coupling the bromopyridine derivative with the pyrrolopyrrole core under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the production facility and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may be used in studies of enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may find applications in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation and could vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carbonyl derivatives: These compounds share the bromopyridine moiety and may have similar reactivity and applications.
Pyrrolopyrrole derivatives:
Cyclopropylpyrimidine derivatives: These compounds share the cyclopropylpyrimidine group and may have comparable stability and reactivity.
Uniqueness
4-[5-(5-Bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyrimidine is unique due to its combination of structural features, which may confer specific properties not found in other compounds. This uniqueness can make it particularly valuable in certain applications, such as the development of new pharmaceuticals or materials.
Properties
Molecular Formula |
C19H20BrN5O |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C19H20BrN5O/c20-16-3-13(5-21-6-16)19(26)25-9-14-7-24(8-15(14)10-25)18-4-17(12-1-2-12)22-11-23-18/h3-6,11-12,14-15H,1-2,7-10H2 |
InChI Key |
WRRNHWINVMJIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12234054.png)
![1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12234058.png)
![N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12234061.png)

![4-{[1-(4-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B12234068.png)

![2-Methyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12234090.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]benzonitrile](/img/structure/B12234094.png)
![N-[(2,3-difluorophenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12234100.png)
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12234108.png)

![(2-{Pyrazolo[1,5-a]pyrazin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B12234115.png)
![4-Methyl-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12234126.png)
![4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B12234131.png)
